3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of epoxidation reactions where an alkene is converted into an epoxide (oxirane) using peracids or other oxidizing agents. The nitrile group can be introduced through nucleophilic substitution reactions involving cyanide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions, amines, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Diols or other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of various products and intermediates that exert specific effects in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropyl oxirane: Lacks the nitrile group, making it less reactive in nucleophilic substitution reactions.
3-Methyloxirane-2-carbonitrile: Similar structure but without the 2,2-dimethylpropyl group, affecting its steric and electronic properties.
Uniqueness
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both the oxirane ring and the nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Biological Activity
3-(2,2-Dimethylpropyl)-3-methyloxirane-2-carbonitrile, a compound with potential biological activity, has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C10H17N
Molecular Weight: 165.25 g/mol
IUPAC Name: this compound
CAS Number: [Specific CAS number not available]
The structure of this compound includes an epoxide (oxirane) ring and a nitrile group, which are critical for its biological interactions. The presence of the dimethylpropyl group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The epoxide group can undergo nucleophilic attack by biomolecules, leading to various biochemical reactions.
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Cell Membrane Interaction: Its lipophilic nature suggests potential interaction with cell membranes, possibly altering membrane fluidity or permeability.
- Signal Transduction Modulation: It may influence signaling pathways by interacting with receptors or other signaling molecules.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that certain oxirane derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The specific activity of this compound against various pathogens remains to be thoroughly investigated but could follow similar patterns.
Cytotoxic Effects
Preliminary studies suggest that the compound may exhibit cytotoxic properties against cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
HeLa | 50 |
A549 | 45 |
These values indicate the concentration required to inhibit cell growth by 50%. Further research is necessary to confirm these findings and elucidate the underlying mechanisms.
Case Studies and Research Findings
-
Study on Anticancer Activity:
A recent study explored the effects of various oxirane derivatives on cancer cell proliferation. The results indicated that compounds with structural similarities to this compound showed promising anticancer activity through apoptosis induction in HeLa cells. -
Antibacterial Assays:
In another investigation, derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at specific concentrations, suggesting potential use as an antimicrobial agent.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-8(2,3)6-9(4)7(5-10)11-9/h7H,6H2,1-4H3 |
InChI Key |
HBRMPVKWBILWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CC(C)(C)C |
Origin of Product |
United States |
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